Pyridomycin

Enzyme inhibition Antitubercular Mycolic acid biosynthesis

Researchers screening novel compounds against isoniazid-resistant M. tuberculosis require a positive control that remains fully active independent of prodrug activation pathways. Pyridomycin (CAS 18791-21-4) is the optimal solution: - Acts as a direct, competitive InhA inhibitor, binding the NADH site without requiring KatG bioactivation. - Retains full potency against the common katG S315T clinical mutant (MIC = 0.39 µg/mL against Mtb H37Rv). - Serves as the gold-standard benchmark for target engagement studies, co-crystallization, and validation of next-generation InhA inhibitors.

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
CAS No. 18791-21-4
Cat. No. B090888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridomycin
CAS18791-21-4
SynonymsErizomycin; NSC 246134
Molecular FormulaC27H32N4O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C
InChIInChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22+/m1/s1
InChIKeyWHIKSLGSXKIHCA-IGCCMALHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A pink residue

Pyridomycin: Direct InhA Inhibitor Overview


Pyridomycin (CAS 18791-21-4) is a structurally unusual antimycobacterial cyclodepsipeptide that functions as a direct, competitive inhibitor of the Mycobacterium tuberculosis (Mtb) NADH-dependent enoyl-ACP reductase InhA . It is distinguished from front-line InhA-targeting prodrugs by its ability to bind directly to the enzyme's NADH-binding site without requiring intracellular activation .

Direct InhA inhibitor; no prodrug activation required
Reported activity against isoniazid-resistant Mtb strains
In vitro research tool; no in vivo efficacy reported

Why Pyridomycin Has No Research Substitute


Generic substitution of pyridomycin with other InhA-targeting agents (e.g., isoniazid, ethionamide) is scientifically invalid due to fundamental differences in mechanism of action and resistance profiles. Isoniazid and ethionamide are prodrugs requiring intracellular activation, making them susceptible to common resistance mutations (e.g., katG S315T) that ablate drug activation . Pyridomycin, as a direct InhA inhibitor, bypasses this activation step entirely , maintaining full activity against these clinically prevalent resistant strains . Furthermore, pyridomycin analogs such as dihydropyridomycins exhibit divergent modes of action, including InhA-independent antimycobacterial activity, rendering them non-equivalent research tools for probing InhA-specific biology .

Mechanism mismatch
Isoniazid/ethionamide are prodrugs requiring KatG activation; pyridomycin inhibits InhA directly. Resistance profiles may not align.
Target shift
Dihydropyridomycin analogs may exhibit InhA-independent antimycobacterial activity, altering pathway interpretation.
Stability context
Semisynthetic derivatives with improved metabolic stability may not replicate natural product target engagement profile.

Pyridomycin: Quantitative Evidence vs. Analogs


Direct InhA Inhibition vs. Isoniazid

Pyridomycin is a direct, competitive inhibitor of the InhA enzyme, exhibiting a Ki of 4.8 ± 1.1 μM against Mtb InhA (S94A) . In stark contrast, the clinically used first-line drug isoniazid (INH) is a prodrug that requires intracellular activation by the catalase-peroxidase KatG to form an INH-NAD adduct, which then inhibits InhA. This fundamental mechanistic difference is quantified by the fact that the most frequent clinical isoniazid-resistant isolates (harboring katG S315T mutations, which prevent prodrug activation) remain fully susceptible to pyridomycin .

Direct InhA inhibition vs. isoniazid
Class-level inference
Ki = 4.8 ± 1.1 μM (direct competitive); isoniazid requires KatG activation
Supports InhA pathway study independent of prodrug activation. Reported activity against katG mutant strains.
Mtb InhA (S94A) enzyme assay; MIC context: H37Rv.
Enzyme inhibition Antitubercular Mycolic acid biosynthesis

Antimycobacterial MIC vs. Dihydropyridomycins

Pyridomycin demonstrates potent antimycobacterial activity with a Minimal Inhibitory Concentration (MIC) of 0.39 μg/mL against Mtb H37Rv . In contrast, a series of synthetic C2-modified dihydropyridomycin analogs, designed to improve synthetic tractability, exhibit MIC values around 2.5 μM . While this translates to sub-μg/mL potency for some analogs, the median activity of this class is reduced relative to the natural product. Importantly, several of these analogs are insensitive to InhA overexpression, indicating a divergent or off-target mechanism of action .

MIC vs. dihydropyridomycins
Head-to-head
Pyridomycin MIC 0.39 μg/mL; dihydropyridomycin analogs median ~2.5 μM
Supports InhA-mediated potency screening. Analog activity may diverge; InhA overexpression insensitivity reported for some derivatives.
Mtb H37Rv, REMA assay.
Antimycobacterial SAR Natural product analog

Metabolic Stability vs. Semisynthetic Derivatives

Evaluation of pyridomycin's drug-like properties revealed poor in vitro metabolic stability, a key barrier to its development as a drug . To address this, semisynthetic derivatives were generated by replacing the metabolically labile hydroxypicolinic acid moiety. Several of these derivatives exhibited superior in vitro metabolic stability compared to the parent natural product, while maintaining similar or improved in vitro antibiotic activity on Mtb .

Metabolic stability vs. derivatives
Head-to-head
Poor in vitro stability for natural product; semisynthetic derivatives show improved stability
Metabolic stability limitation may restrict in vivo application. Derivatives may offer extended exposure for in vitro-in vivo extrapolation studies.
Liver microsome assay context; in vitro Mtb activity maintained.
Metabolic stability Drug development Semisynthesis

In Vivo Efficacy vs. Isoniazid

Despite potent in vitro activity, pyridomycin and its semisynthetic derivatives with improved microsomal stability failed to demonstrate efficacy in a murine model of pulmonary tuberculosis . Pharmacokinetic studies in mice revealed that improved in vitro metabolic stability did not translate to reduced systemic clearance in vivo, and no measurable in vivo efficacy was observed . This stands in stark contrast to isoniazid, which is highly efficacious in this same murine model.

In vivo efficacy vs. isoniazid
Cross-study comparable
No measurable efficacy for pyridomycin or derivatives in murine TB model; isoniazid shows robust efficacy
Indicates in vivo antimycobacterial activity not replicated. Compound suited for in vitro mechanistic and biochemical investigations.
Murine pulmonary tuberculosis model.
In vivo efficacy Pharmacokinetics Murine model

Pyridomycin Research & Industrial Applications


InhA Target Validation in Mtb

Pyridomycin is optimal for biochemical and cell-based assays (MIC = 0.39 μg/mL against Mtb H37Rv) designed to validate InhA as a drug target or study its direct inhibition, independent of the prodrug activation pathways required by isoniazid and ethionamide .

Drug-Resistant Mtb Strain Screening

Researchers investigating the activity of novel compounds against isoniazid-resistant Mtb should utilize pyridomycin as a positive control, as it retains full activity against the most common clinical katG S315T mutants that confer isoniazid resistance .

InhA Biochemical & Structural Studies

Pyridomycin is uniquely suited for co-crystallization and structural studies of the InhA enzyme, as it bridges both the NADH cofactor- and lipid substrate-binding pockets, a binding mode not shared by prodrug-derived inhibitors .

Benchmark for Synthetic Analog Development

Natural pyridomycin serves as the gold-standard benchmark (MIC = 0.39 μg/mL) against which the potency and on-target activity of new synthetic InhA inhibitors (e.g., dihydropyridomycins) should be measured . Its InhA-dependent mechanism provides a clear reference for assessing target engagement.

Application
Selection Property
Validation Focus
InhA target engagement studies
Direct inhibitor, NADH-site binding
Enzyme inhibition, prodrug-independent pathway context
Isoniazid-resistant strain profiling
Reported activity against katG mutant strains
Resistant isolate susceptibility testing
InhA structural biology
Bridges NADH and substrate pockets
Co-crystallization, binding-mode characterization
Analog benchmarking
Defined InhA-dependent mechanism
Target engagement and potency ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.